molecular formula C8H14O4 B565006 2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 CAS No. 1216512-70-7

2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2

Cat. No.: B565006
CAS No.: 1216512-70-7
M. Wt: 176.208
InChI Key: XUKFOSIFGGLZJW-SMZGMGDZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 typically involves the reaction of 2-methyl-1,3-dioxolane with deuterated reagents under controlled conditions. One common method is the esterification of 2-methyl-1,3-dioxolane-2-propanoic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst . The reaction is usually carried out at room temperature and monitored using techniques such as NMR spectroscopy to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2,2-dideuterio-3-(2-methyl-1,3-dioxolan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(11-5-6-12-8)4-3-7(9)10-2/h3-6H2,1-2H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKFOSIFGGLZJW-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC1(OCCO1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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